3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Overview
Description
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a pyrrolo[3,4-B]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group imparts distinct physicochemical properties, making it a valuable scaffold for drug development and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct trifluoromethylation of pyrrolo[3,4-B]pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under the influence of a base like cesium carbonate . Another approach involves the use of transition metal catalysts, such as copper or palladium, to facilitate the trifluoromethylation reaction .
Industrial Production Methods
In an industrial setting, the production of 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the trifluoromethyl group is replaced by other functional groups .
Scientific Research Applications
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or receptors involved in critical biological processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is unique due to its specific ring structure and the position of the trifluoromethyl group. This configuration imparts distinct electronic and steric properties, making it a valuable scaffold for drug development and other applications . Compared to similar compounds, it may offer enhanced biological activity and selectivity for certain targets.
Properties
IUPAC Name |
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)6-1-5-2-12-4-7(5)13-3-6/h1,3,12H,2,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVAWVOBVDWMMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693115 | |
Record name | 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905273-66-7 | |
Record name | 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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